molecular formula C12H12N4S2 B276822 Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide

Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide

Cat. No. B276822
M. Wt: 276.4 g/mol
InChI Key: SOYCYEFDIMZEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound is of interest due to its unique chemical structure and potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. It also has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages And Limitations For Lab Experiments

One advantage of Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide is its ability to exhibit a wide range of biological activities. This makes it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and develop more effective drugs.

Future Directions

There are several future directions for research on Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. This will allow for the development of more effective drugs that can be targeted to specific diseases. Another direction is to investigate its potential as a treatment for infectious diseases, such as bacterial and fungal infections. Finally, its potential as a treatment for neurological diseases, such as Alzheimer's and Parkinson's, should be explored.

Synthesis Methods

The synthesis of Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide involves the reaction between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and allyl isothiocyanate in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the desired compound. This synthesis method has been optimized and can be performed on a large scale, making it suitable for commercial production.

Scientific Research Applications

Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs.

properties

Product Name

Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide

Molecular Formula

C12H12N4S2

Molecular Weight

276.4 g/mol

IUPAC Name

11,12-dimethyl-5-prop-2-enylsulfanyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C12H12N4S2/c1-4-5-17-12-15-14-10-9-7(2)8(3)18-11(9)13-6-16(10)12/h4,6H,1,5H2,2-3H3

InChI Key

SOYCYEFDIMZEJT-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C3=NN=C(N3C=N2)SCC=C)C

Canonical SMILES

CC1=C(SC2=C1C3=NN=C(N3C=N2)SCC=C)C

Origin of Product

United States

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